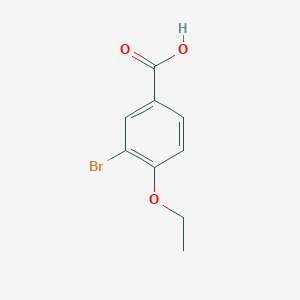

3-Bromo-4-ethoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKMWULLKHQZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389433 | |

| Record name | 3-BROMO-4-ETHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24507-29-7 | |

| Record name | 3-BROMO-4-ETHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-ethoxybenzoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Bromo-4-ethoxybenzoic acid, a valuable intermediate in organic synthesis and pharmaceutical research. This document details its physicochemical characteristics, proposed synthesis and purification protocols, and predicted spectroscopic data, serving as a vital resource for its application in the laboratory.

Core Chemical Properties and Structure

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom and an ethoxy group on the benzene ring, makes it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₃ | [1][2] |

| Molecular Weight | 245.07 g/mol | [1][2] |

| CAS Number | 24507-29-7 | [1][2] |

| Appearance | White powder | [1] |

| Melting Point | 210-217 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Predicted XlogP | 2.7 | [3] |

Structural Information

The structure of this compound is defined by a benzoic acid core, substituted at the 3-position with a bromine atom and at the 4-position with an ethoxy group.

-

SMILES: CCOC1=C(C=C(C=C1)C(=O)O)Br[3]

-

InChI: InChI=1S/C9H9BrO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12)[3]

Experimental Protocols

Proposed Synthesis: Williamson Ether Synthesis

This protocol is adapted from established procedures for the synthesis of similar ethoxy-substituted benzoic acids.[4]

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

3-bromo-4-hydroxybenzoic acid (1.0 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.5 eq)

-

Ethyl iodide (CH₃CH₂I) (1.5 eq)

-

Anhydrous acetone

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromo-4-hydroxybenzoic acid and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous acetone to create a stirrable suspension.

-

Addition of Ethylating Agent: Add ethyl iodide to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up - Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.

-

Work-up - Acidification: To the residue, add deionized water and acidify to a pH of approximately 2 with 1 M HCl to precipitate the crude product.

-

Work-up - Extraction: Extract the aqueous mixture with ethyl acetate.

-

Work-up - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Proposed Purification: Recrystallization

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a white solid.

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Slowly add hot water until the solution becomes slightly turbid.

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water.

-

Dry the crystals under vacuum.

Mandatory Visualization

The following diagram illustrates the proposed experimental workflow from the starting material to the pure, characterized product.

Caption: Proposed workflow for the synthesis and characterization.

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

-

Aromatic Protons: Three protons on the benzene ring, likely appearing as a doublet, a singlet (or a narrowly split doublet), and another doublet in the range of 7.0-8.0 ppm. The proton ortho to the carboxyl group will be the most downfield.

-

Ethoxy Group Protons (-OCH₂CH₃): A quartet around 4.1 ppm (methylene protons) and a triplet around 1.4 ppm (methyl protons).

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.

-

Aromatic Carbons: Six signals, with the carbon attached to the bromine being significantly shielded compared to the others. The carbon attached to the ethoxy group would be deshielded.

-

Ethoxy Group Carbons (-OCH₂CH₃): A signal for the methylene carbon around 64 ppm and a signal for the methyl carbon around 15 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

-

C=O Stretch (Carboxyl): A strong, sharp absorption around 1700 cm⁻¹.

-

C-O Stretch (Ether and Carboxyl): Bands in the region of 1200-1300 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-H Stretches (Aromatic and Aliphatic): Signals above and below 3000 cm⁻¹, respectively.

-

C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation patterns would likely involve the loss of the ethoxy group and the carboxyl group.

References

3-Bromo-4-ethoxybenzoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-ethoxybenzoic acid, a halogenated aromatic carboxylic acid. The document details its chemical properties, including its CAS number and molecular weight, and presents predicted mass spectrometry data. Furthermore, this guide outlines a plausible synthetic route for its preparation and discusses its significant role as a versatile intermediate in the fields of pharmaceutical development and materials science. Particular attention is given to its application in the synthesis of potential anti-inflammatory agents. Experimental workflows are visualized to provide clear, actionable insights for laboratory professionals.

Chemical Identity and Properties

This compound is a substituted benzoic acid derivative characterized by a benzene ring functionalized with a bromine atom at position 3, an ethoxy group at position 4, and a carboxylic acid group at position 1.

| Property | Value | Reference |

| CAS Number | 24507-29-7 | [1] |

| Molecular Formula | C₉H₉BrO₃ | [1][2] |

| Molecular Weight | 245.07 g/mol | [1] |

| Predicted XlogP | 2.7 | [2] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% |

Spectroscopic and Analytical Data

Table 2.1: Predicted Mass Spectrometry Data [2]

| Adduct | m/z |

| [M+H]⁺ | 244.98079 |

| [M+Na]⁺ | 266.96273 |

| [M-H]⁻ | 242.96623 |

| [M+NH₄]⁺ | 262.00733 |

| [M+K]⁺ | 282.93667 |

| [M+H-H₂O]⁺ | 226.97077 |

| [M+HCOO]⁻ | 288.97171 |

| [M+CH₃COO]⁻ | 302.98736 |

Synthesis Protocol

A plausible and efficient method for the synthesis of this compound involves a two-step process starting from 4-hydroxybenzoic acid. The first step is the bromination of the aromatic ring, followed by the ethylation of the hydroxyl group via a Williamson ether synthesis.

Step 1: Bromination of 4-Hydroxybenzoic Acid to 3-Bromo-4-hydroxybenzoic acid

This step is adapted from the synthesis of methyl 3-bromo-4-hydroxybenzoate.

-

Materials: 4-hydroxybenzoic acid, glacial acetic acid, dichloromethane, liquid bromine.

-

Procedure:

-

Dissolve 4-hydroxybenzoic acid (1.0 eq) in dichloromethane and add glacial acetic acid (1.1 eq).

-

Stir the mixture until all solids are dissolved and cool the solution to 0-5 °C in an ice bath.

-

Slowly add liquid bromine (1.1 eq) dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction to proceed at room temperature for 32-35 hours.

-

Upon completion, the reaction mixture is worked up by washing with water and a reducing agent (e.g., sodium bisulfite solution) to remove unreacted bromine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-bromo-4-hydroxybenzoic acid, which can be purified by recrystallization.

-

Step 2: Ethylation of 3-Bromo-4-hydroxybenzoic acid

This step is a standard Williamson ether synthesis.

-

Materials: 3-bromo-4-hydroxybenzoic acid, anhydrous potassium carbonate, iodoethane (or diethyl sulfate), anhydrous acetone.

-

Procedure:

-

In a round-bottom flask, combine 3-bromo-4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetone.

-

Add iodoethane (1.5 eq) to the suspension.

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the acetone under reduced pressure.

-

The residue is dissolved in water and acidified with 1 M HCl to a pH of ~2 to precipitate the product.

-

The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

-

References

An In-depth Technical Guide to 3-Bromo-4-ethoxybenzoic Acid: Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-ethoxybenzoic acid is a halogenated aromatic carboxylic acid of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential biological relevance. While the formal discovery and initial synthesis of this specific molecule are not prominently documented in scientific literature, its preparation can be reliably achieved through established organic chemistry methodologies. This document outlines a probable synthetic route, presents key analytical data, and explores potential biological activities based on structurally related compounds, including its role as a potential modulator of inflammatory pathways.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below, providing essential data for its identification and characterization.

| Property | Value | Reference |

| CAS Number | 24507-29-7 | [1] |

| Molecular Formula | C₉H₉BrO₃ | [1][2] |

| Molecular Weight | 245.07 g/mol | [1][2][3] |

| Melting Point | 210-217 °C | [4] |

| Appearance | White powder | [4] |

| Purity | ≥ 98% | [3][4] |

Synthesis of this compound

The synthesis of this compound can be approached through two primary logical pathways: the bromination of 4-ethoxybenzoic acid or the ethylation of 3-bromo-4-hydroxybenzoic acid. The latter is presented here as a detailed experimental protocol, adapted from established Williamson ether synthesis procedures.

Proposed Synthetic Route: Ethylation of 3-Bromo-4-hydroxybenzoic acid

This method involves the deprotonation of the phenolic hydroxyl group of 3-bromo-4-hydroxybenzoic acid to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for Williamson ether synthesis on substituted phenols.

Materials:

-

3-Bromo-4-hydroxybenzoic acid

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Iodoethane (or Diethyl Sulfate)

-

Anhydrous Acetone (or DMF)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine 3-Bromo-4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous acetone to create a stirrable suspension.

-

Addition of Ethylating Agent: Add iodoethane (1.5 eq) to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up - Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.

-

Work-up - Acidification: Add deionized water to the residue and acidify to a pH of approximately 2 with 1 M HCl. This will precipitate the crude this compound.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white solid.

Discovery and Applications

While the specific historical "discovery" of this compound is not well-documented, its utility is recognized in several fields. It serves as a key intermediate in the synthesis of more complex molecules.[4]

-

Pharmaceutical Development: It is a building block for various pharmaceuticals, particularly those targeting inflammatory diseases.[4] The structural motifs present in this compound are found in compounds developed as anti-inflammatory and analgesic agents.[4]

-

Material Science: This compound is used in the creation of specialty polymers and resins, where it can enhance thermal stability and chemical resistance.[4]

-

Agrochemicals: It plays a role in the development of herbicides and fungicides.[4]

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, based on structurally similar compounds, a potential anti-inflammatory role can be inferred. For instance, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), a natural bromophenol, has demonstrated anti-inflammatory properties by inhibiting the phosphorylation of NF-κB and STAT1 in lipopolysaccharide (LPS)-stimulated macrophages.[5] This suggests that this compound could potentially interact with similar inflammatory signaling pathways.

The NF-κB signaling pathway is a central regulator of inflammation. Its activation by stimuli such as LPS leads to the production of pro-inflammatory cytokines like IL-6 and TNF-α.

Caption: Potential inhibition of the NF-κB inflammatory signaling pathway.

Experimental and Purification Workflow

The overall process from starting materials to a purified final product involves several key stages, each requiring careful execution and monitoring.

Caption: Overall workflow for the synthesis and purification of this compound.

References

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C9H9BrO3) [pubchemlite.lcsb.uni.lu]

- 3. calpaclab.com [calpaclab.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 3-Bromo-4-ethoxybenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-4-ethoxybenzoic acid (C₉H₉BrO₃), a compound of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value |

| Molecular Formula | C₉H₉BrO₃ |

| Molecular Weight | 245.07 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 210-217 °C |

| Purity | ≥ 99% (HPLC) |

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethoxy group protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 | d | 1H | Ar-H |

| ~7.9 | dd | 1H | Ar-H |

| ~7.0 | d | 1H | Ar-H |

| ~4.2 | q | 2H | -OCH₂CH₃ |

| ~1.5 | t | 3H | -OCH₂CH₃ |

| ~12.0-13.0 | br s | 1H | -COOH |

¹³C NMR (Carbon NMR)

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | C=O (Carboxylic Acid) |

| ~158-162 | Ar-C (C-O) |

| ~135-140 | Ar-C (C-Br) |

| ~130-135 | Ar-CH |

| ~120-125 | Ar-CH |

| ~115-120 | Ar-C (C-COOH) |

| ~110-115 | Ar-CH |

| ~64-68 | -OCH₂CH₃ |

| ~14-16 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2500-3300 (broad) | O-H | Stretching (Carboxylic Acid) |

| ~1700 | C=O | Stretching (Carboxylic Acid) |

| ~1600, ~1500, ~1450 | C=C | Stretching (Aromatic Ring) |

| ~1250 | C-O | Stretching (Aryl Ether) |

| ~1050 | C-O | Stretching (Carboxylic Acid) |

| Below 800 | C-Br | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted data below is based on electrospray ionization (ESI).[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 244.98079 |

| [M+Na]⁺ | 266.96273 |

| [M-H]⁻ | 242.96623 |

| [M+NH₄]⁺ | 262.00733 |

| [M+K]⁺ | 282.93667 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). For ¹³C NMR, a proton-decoupled experiment is typically performed.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded first for background subtraction.

Mass Spectrometry (Electrospray Ionization)

-

Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample solution into the ESI source of a mass spectrometer. The instrument will ionize the molecules, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum will show the relative abundance of ions at different m/z values, from which the molecular weight and fragmentation patterns can be determined.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of this compound.

References

3-Bromo-4-ethoxybenzoic Acid: A Technical Overview of Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Bromo-4-ethoxybenzoic acid is a versatile aromatic carboxylic acid derivative. Its structure, featuring a bromine atom and an ethoxy group on the benzoic acid backbone, makes it a valuable building block in the synthesis of complex molecules. It is particularly noted for its application as an intermediate in the development of bioactive compounds, including anti-inflammatory and analgesic agents.[1] Additionally, its reactivity and stability are leveraged in materials science for the creation of specialty polymers and in agricultural chemistry for the development of agrochemicals.[1] This document compiles the known physicochemical properties of this compound and presents generalized protocols for its further characterization.

Physicochemical Properties

While extensive experimental data is limited, the fundamental physicochemical properties of this compound have been reported. These are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 24507-29-7 | [1][2] |

| Molecular Formula | C₉H₉BrO₃ | [1][2] |

| Molecular Weight | 245.07 g/mol | [1][2] |

| Appearance | White powder | [1] |

| Melting Point | 210-217 °C | [1] |

| Purity | ≥ 99% (by HPLC) | [1] |

| Storage Conditions | Room Temperature | [1] |

| Predicted XlogP | 2.7 | [3] |

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is not available in the public domain. However, based on the general solubility characteristics of aromatic carboxylic acids, it is expected to exhibit low solubility in water and higher solubility in organic solvents. For instance, the related compound 4-ethoxybenzoic acid is described as soluble in water, while 4-bromobenzoic acid is only slightly soluble in cold water but freely soluble in alcohol.

To address this data gap, a standardized experimental protocol for determining the thermodynamic solubility of a compound is provided below.

Recommended Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial and place it in a constant temperature shaker.

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The shaking speed should be adequate to keep the solid suspended.

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

The solubility is reported as mg/mL or mol/L.

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Stability Profile

Detailed stability studies for this compound under various conditions (e.g., pH, light, temperature) have not been reported. The compound is generally described as stable, which is a desirable characteristic for its use in the synthesis of polymers and other materials.[1] To evaluate its stability for pharmaceutical applications, a stability-indicating analytical method is required.

Recommended Experimental Protocol for Stability Assessment (HPLC-Based)

This protocol describes a general approach for assessing the stability of this compound in solution under stress conditions.

Objective: To evaluate the degradation of this compound under various stress conditions over time using a stability-indicating HPLC method.

Materials:

-

This compound

-

Solutions of varying pH (e.g., acidic, neutral, basic buffers)

-

Oxidizing agent (e.g., hydrogen peroxide)

-

High-purity water and organic solvents for HPLC

-

Temperature-controlled chambers

-

Photostability chamber

-

HPLC system with a UV or Diode Array Detector (DAD)

-

pH meter

Procedure:

-

Method Development: Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A reversed-phase C18 column is often a good starting point for benzoic acid derivatives. The mobile phase typically consists of an acidified aqueous buffer and an organic modifier like acetonitrile or methanol.

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Prepare solutions of the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions. Incubate at a set temperature (e.g., 60 °C) and collect samples at various time points. Neutralize the samples before HPLC analysis.

-

Oxidative Degradation: Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% H₂O₂) and monitor for degradation over time.

-

Thermal Degradation: Store solutions of the compound at elevated temperatures (e.g., 60-80 °C) and analyze at different time intervals.

-

Photostability: Expose solutions of the compound to light conditions as specified by ICH guidelines (e.g., using a photostability chamber) and compare with a sample stored in the dark.

-

-

Sample Analysis: Analyze the samples from the stress conditions using the developed HPLC method.

-

Data Analysis: Calculate the percentage of the remaining parent compound and identify and quantify any major degradation products. The peak purity of the parent compound should be assessed using a DAD to ensure no co-eluting peaks.

The logical flow for conducting a stability study is depicted in the diagram below.

Caption: General Workflow for a Forced Degradation Stability Study.

Biological Signaling

The available literature indicates that this compound is a precursor for synthesizing pharmaceuticals that target inflammatory diseases by modifying biological pathways.[1][4] However, specific signaling pathways that are directly modulated by this compound itself or its immediate derivatives are not detailed in the reviewed sources. Research in this area would be necessary to elucidate its mechanism of action and potential therapeutic targets.

Conclusion

This compound is a chemical intermediate with established applications in several fields. While its basic physicochemical properties are known, there is a notable absence of detailed, publicly available data regarding its solubility and stability. This guide provides standardized, best-practice protocols to enable researchers to generate this critical data. Further investigation is warranted to fully characterize this compound and to explore its potential biological activities and associated signaling pathways.

References

The Strategic Utility of 3-Bromo-4-ethoxybenzoic Acid in Modern Organic Synthesis: A Technical Guide

For Immediate Release

Shanghai, China – December 27, 2025 – 3-Bromo-4-ethoxybenzoic acid has emerged as a pivotal building block for researchers, medicinal chemists, and drug development professionals. Its unique trifunctional architecture, comprising a carboxylic acid, an ethoxy group, and a strategically positioned bromine atom, offers a versatile platform for the synthesis of complex organic molecules, particularly in the realm of targeted therapeutics. This technical guide provides an in-depth analysis of its synthesis, key reactions, and its application in the development of potent kinase inhibitors, a critical class of anti-cancer agents.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthetic chemistry. The key data for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₉H₉BrO₃[1] |

| Molecular Weight | 245.07 g/mol [1] |

| CAS Number | 24507-29-7[1] |

| Appearance | White to off-white solid |

| Melting Point | 210-217 °C[1] |

| Solubility | Soluble in methanol, ethanol, and DMSO |

| Purity | ≥ 98% (HPLC) |

Spectroscopic Data:

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.25 (d, J=2.0 Hz, 1H), 7.95 (dd, J=8.6, 2.0 Hz, 1H), 6.95 (d, J=8.6 Hz, 1H), 4.15 (q, J=7.0 Hz, 2H), 1.50 (t, J=7.0 Hz, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 171.5, 160.0, 135.0, 132.5, 124.0, 112.0, 111.5, 65.0, 14.5 |

| Mass Spectrometry (ESI) | m/z: 243.97 [M-H]⁻ |

Synthesis of this compound

The most common and efficient laboratory synthesis of this compound involves the electrophilic bromination of 4-ethoxybenzoic acid. The ethoxy group is an ortho-, para-director, and since the para position is blocked, bromination occurs at one of the ortho positions.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Ethoxybenzoic acid

-

Bromine (Br₂)

-

Anhydrous Iron(III) bromide (FeBr₃)

-

Glacial Acetic Acid

-

Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-ethoxybenzoic acid (1.0 eq) in glacial acetic acid.

-

Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃).

-

From the dropping funnel, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the reaction mixture with stirring at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Quench the excess bromine by adding 10% sodium thiosulfate solution until the orange color disappears.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from ethanol/water to yield pure this compound.

Core Reactions and Applications in Drug Discovery

This compound is a versatile building block due to its three reactive sites. The carboxylic acid is readily converted to amides and esters, while the bromo substituent is ideal for cross-coupling reactions. This dual reactivity makes it a valuable precursor for the synthesis of complex molecules, particularly kinase inhibitors.

Amide Coupling Reactions

The carboxylic acid moiety of this compound can be readily coupled with a variety of amines to form amide bonds, a key structural feature in many pharmaceutical agents.

Experimental Protocol: Amide Coupling with 3-Aminopyridine

Materials:

-

This compound

-

3-Aminopyridine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add HATU (1.1 eq) to the solution and stir for 15-30 minutes for pre-activation.

-

Add 3-aminopyridine (1.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Suzuki Coupling Reactions

The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, enabling the synthesis of biaryl structures commonly found in kinase inhibitors.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1).

-

Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Application in the Synthesis of ABL Kinase Inhibitors

A significant application of this compound is in the synthesis of potent inhibitors of Abelson murine leukemia viral oncogene homolog 1 (ABL) kinase.[2] The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the primary cause of chronic myeloid leukemia (CML).[3][4] Inhibitors of this kinase, such as Imatinib, are cornerstone therapies for CML.[3][5]

The general scaffold of many ABL kinase inhibitors involves a central aromatic core with various substituents that occupy the ATP-binding site of the kinase. This compound derivatives can be elaborated through sequential amide and Suzuki coupling reactions to construct these complex inhibitors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach [frontiersin.org]

- 5. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-4-ethoxybenzoic Acid Derivatives and Analogs for Drug Discovery Professionals

An authoritative overview of the synthesis, biological activities, and therapeutic potential of 3-Bromo-4-ethoxybenzoic acid derivatives, providing researchers and drug development professionals with a comprehensive resource for exploring this promising class of compounds.

Introduction

This compound is a versatile aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules.[1] Its unique substitution pattern, featuring a bromine atom and an ethoxy group, provides a scaffold for the development of novel therapeutic agents, particularly in the realms of antimicrobial and anti-inflammatory applications. The presence of the carboxylic acid moiety allows for facile derivatization into esters, amides, and hydrazides, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles. This technical guide provides a detailed examination of the synthesis, experimental protocols, and biological activities of this compound derivatives and their analogs, with a focus on their potential in drug discovery.

Synthesis of this compound Derivatives

The synthetic versatility of this compound allows for the creation of a diverse library of derivatives. The primary routes of derivatization involve the transformation of the carboxylic acid group into esters, amides, and hydrazides.

Experimental Protocol: Synthesis of 3-Bromo-4-ethoxybenzoyl chloride

The initial step for the synthesis of many derivatives is the conversion of the carboxylic acid to the more reactive acyl chloride.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Dry toluene or Dichloromethane (DCM)

-

Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

To a solution of this compound in dry toluene, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-Bromo-4-ethoxybenzoyl chloride, which can be used in subsequent steps without further purification.[2][3]

Experimental Protocol: Synthesis of Ethyl 3-Bromo-4-ethoxybenzoate

Materials:

-

3-Bromo-4-ethoxybenzoyl chloride

-

Ethanol

-

Pyridine or Triethylamine (as a base)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 3-Bromo-4-ethoxybenzoyl chloride in dry DCM.

-

Cool the solution in an ice bath and add ethanol, followed by the dropwise addition of pyridine.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Ethyl 3-bromo-4-ethoxybenzoate.[4]

Experimental Protocol: Synthesis of N-substituted 3-Bromo-4-ethoxybenzamides

Materials:

-

3-Bromo-4-ethoxybenzoyl chloride

-

Primary or secondary amine

-

Triethylamine or Pyridine

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the desired amine and triethylamine in dry DCM.

-

Cool the solution in an ice bath and add a solution of 3-Bromo-4-ethoxybenzoyl chloride in DCM dropwise.

-

Stir the reaction mixture at room temperature until the reaction is complete.

-

Work-up the reaction as described for the ester synthesis.

-

Purify the crude product by recrystallization or column chromatography.

Experimental Protocol: Synthesis of 3-Bromo-4-ethoxybenzohydrazide

Materials:

-

Ethyl 3-Bromo-4-ethoxybenzoate

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Reflux a mixture of Ethyl 3-Bromo-4-ethoxybenzoate and an excess of hydrazine hydrate in ethanol for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent like ethanol to afford 3-Bromo-4-ethoxybenzohydrazide.

Biological Activities

Derivatives of bromo-benzoic acids have shown promise as both antimicrobial and anti-inflammatory agents. While specific data for this compound derivatives is limited, studies on structurally similar compounds provide valuable insights into their potential biological activities.

Antimicrobial Activity

Hydrazide derivatives of 3- and 4-bromobenzoic acids have been synthesized and evaluated for their antimicrobial properties.[5]

Table 1: Antimicrobial Activity of 3/4-Bromo Benzohydrazide Derivatives [5]

| Compound ID | Structure | pMICam (μM/ml) |

|---|---|---|

| 12 | 3-Bromo-N'-(substituted benzylidene)benzohydrazide | 1.67 |

| Standard | Various | Varies |

Note: The specific structure of the most potent compound (12) from the study is a 3-bromo benzohydrazide derivative. This data is presented as an analog to indicate the potential antimicrobial activity of this compound derivatives.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized compounds can be determined using the broth microdilution method.

Materials:

-

Synthesized compounds

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Nutrient broth or Sabouraud dextrose broth

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25°C for fungi).

-

After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Benzoic acid derivatives have been investigated for their anti-inflammatory properties, with a potential mechanism of action involving the inhibition of the NF-κB signaling pathway.[6][7]

Table 2: Anti-inflammatory Activity of Analogous Benzoic Acid Derivatives

| Compound Class | Assay | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 3-Amide benzoic acid derivatives | P2Y₁₄R Antagonism | 1.77 | [8] |

| Substituted benzophenone analogues | Carrageenan-induced edema | Varies |[9] |

Note: This table presents data for analogous compounds to highlight the potential anti-inflammatory activity of this compound derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

Materials:

-

Synthesized compounds

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate buffered saline (PBS, pH 6.4)

-

Spectrophotometer

Procedure:

-

Prepare a solution of the test compounds at various concentrations.

-

Prepare a reaction mixture containing the test compound and a solution of BSA or egg albumin in PBS.

-

Incubate the mixture at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.

-

After cooling, measure the absorbance of the solution at 660 nm.

-

Diclofenac sodium can be used as a positive control.

-

The percentage inhibition of protein denaturation is calculated and the IC₅₀ value is determined.

Signaling Pathways and Mechanisms of Action

Inhibition of NF-κB Signaling Pathway

The anti-inflammatory effects of some benzoic acid derivatives are attributed to their ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB).[6][7] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. Upon stimulation by inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes. Certain N-substituted benzamides have been shown to inhibit NF-κB activation by preventing the breakdown of IκBβ.[7]

Caption: Potential mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Experimental Workflow

A typical workflow for the synthesis and evaluation of this compound derivatives is outlined below.

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential for the development of new antimicrobial and anti-inflammatory agents. The synthetic accessibility of this scaffold, coupled with the encouraging biological activities of its analogs, makes it an attractive starting point for medicinal chemistry campaigns. Further research, including the synthesis of diverse libraries of derivatives and comprehensive biological evaluation, is warranted to fully elucidate the therapeutic potential of this compound class. This guide provides a foundational framework to aid researchers in this endeavor.

References

- 1. chemimpex.com [chemimpex.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4-bromo-3-ethoxymethyl-benzoic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anti-inflammatory activity of benzophenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermochemical Properties of 3-Bromo-4-ethoxybenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the thermochemical and physical properties of 3-Bromo-4-ethoxybenzoic acid. Due to the limited availability of direct experimental thermochemical data for this specific compound, this guide incorporates data from structurally similar compounds to provide context and reasonable estimations. It is intended to serve as a foundational resource for professionals in drug discovery and materials science.

Chemical Identity and Physical Properties

This compound is an aromatic carboxylic acid that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a bromine atom and an ethoxy group on the benzoic acid backbone, makes it a key component in the development of bioactive molecules and functional materials.[1] It is typically supplied as a white powder and should be stored at room temperature.[1]

Table 1: General and Physical Properties of this compound and Related Compounds

| Property | This compound | 3-Bromo-4-methoxybenzoic acid | 4-Ethoxybenzoic acid | Source |

| CAS Number | 24507-29-7 | 99-58-1 | 619-86-3 | [1][2] |

| Molecular Formula | C₉H₉BrO₃ | C₈H₇BrO₃ | C₉H₁₀O₃ | [1][2] |

| Molecular Weight | 245.07 g/mol | 231.05 g/mol | 166.17 g/mol | [1][2][3] |

| Appearance | White powder | - | - | [1] |

| Melting Point | 210-217 °C | 220-222 °C | 197-199 °C | [1][2] |

| Boiling Point | Not available | Not available | 291.2 °C at 760 mmHg | [2] |

| Purity | ≥ 99% (HPLC) | 96% | 99% | [1] |

Spectroscopic and Predicted Data

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass to charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |

| [M+H]⁺ | 244.98079 | 142.2 |

| [M+Na]⁺ | 266.96273 | 153.8 |

| [M-H]⁻ | 242.96623 | 147.6 |

| [M+NH₄]⁺ | 262.00733 | 162.8 |

| [M+K]⁺ | 282.93667 | 143.3 |

| [M+H-H₂O]⁺ | 226.97077 | 142.4 |

| [M+HCOO]⁻ | 288.97171 | 162.5 |

| [M+CH₃COO]⁻ | 302.98736 | 187.3 |

| Data sourced from PubChem.[4] |

Thermochemical Properties

Direct experimental data on the enthalpy of formation and other thermochemical properties of this compound are not currently available in the reviewed literature. However, benzoic acid itself is a well-characterized standard in combustion calorimetry.[5][6] The heat of combustion for standard benzoic acid is a critical value for calibrating bomb calorimeters.[6] For research requiring precise thermochemical data for this compound, experimental determination is necessary.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and analysis of substituted benzoic acids, which can be adapted for this compound.

A common method for the synthesis of brominated aromatic compounds involves electrophilic aromatic substitution. For instance, the preparation of methyl 3-bromo-4-hydroxybenzoate is achieved through the bromination of methyl p-hydroxybenzoate using bromine in a suitable solvent with a catalyst like glacial acetic acid.[7] A similar approach could be envisioned for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

The heat of combustion can be determined using a bomb calorimeter. This procedure involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment.

Methodology:

-

Sample Preparation: A pellet of a known mass of this compound is prepared.

-

Calorimeter Setup: The bomb is assembled with the sample and a known length of ignition wire. It is then filled with high-purity oxygen to a specified pressure. The bomb is placed in the calorimeter vessel containing a precise amount of water.

-

Combustion: The sample is ignited by passing an electric current through the wire. The temperature change of the water in the calorimeter is recorded at regular intervals until a constant temperature is reached.

-

Data Analysis: The heat of combustion is calculated from the temperature rise, taking into account the heat capacity of the calorimeter system (determined using a standard like benzoic acid) and corrections for the formation of nitric acid and the combustion of the ignition wire.[5][6]

Caption: Experimental workflow for determining the heat of combustion.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For a substituted benzoic acid, the IR spectrum will show characteristic absorptions for the carboxylic acid group, the aromatic ring, and the carbon-halogen bond.

Methodology (KBr Pellet Technique):

-

Sample Preparation: A small amount of this compound (1-2 mg) is ground with spectroscopic grade potassium bromide (KBr) (100-200 mg) to create a fine powder.[8]

-

Pellet Formation: The powder is compressed in a die under high pressure to form a thin, transparent pellet.[8]

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.[8]

Expected IR Absorptions (based on 3-Bromobenzoic Acid):

-

O-H Stretch (Carboxylic Acid): A very broad and strong band in the region of 3300-2500 cm⁻¹.[8]

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700 cm⁻¹.[8]

-

Aromatic C=C Stretch: Multiple sharp absorptions of medium to weak intensity in the 1600-1450 cm⁻¹ range.[8]

-

Aromatic C-H Stretch: Sharp, medium-intensity peaks between 3100 cm⁻¹ and 3000 cm⁻¹.[8]

-

C-O Stretch and O-H Bend: Bands in the fingerprint region below 1500 cm⁻¹.[8]

-

C-Br Stretch: A medium to weak absorption in the lower frequency region of the fingerprint region.[8]

Biological Activity and Applications

Benzoic acid and its derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[9][10] this compound is specifically noted as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases.[1] This suggests its potential utility in modifying biological pathways relevant to inflammation. Studies on the metabolism of bromobenzoic acids have shown that they can be conjugated with glycine in vitro.[11]

While no specific signaling pathways involving this compound have been detailed in the available literature, its structural relationship to other bioactive benzoic acids suggests that it may interact with pathways such as the cyclooxygenase (COX) pathway, which is a common target for anti-inflammatory drugs.[9] Further research is needed to elucidate the specific biological targets and mechanisms of action for this compound.

Caption: Logical relationship of this compound to drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. 3-bromo-4-methoxybenzoic acid [stenutz.eu]

- 4. PubChemLite - this compound (C9H9BrO3) [pubchemlite.lcsb.uni.lu]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. chromatographytoday.com [chromatographytoday.com]

A Technical Guide to 3-Bromo-4-ethoxybenzoic Acid: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-ethoxybenzoic acid is a valuable substituted benzoic acid derivative that serves as a key building block in organic synthesis and medicinal chemistry. Its structure, featuring a bromine atom and an ethoxy group on the benzene ring, offers multiple sites for chemical modification, making it an important intermediate in the development of novel pharmaceutical agents and functional materials. The presence of the bromine atom can significantly influence the molecule's lipophilicity and metabolic stability, properties of interest in drug design. This technical guide provides a comprehensive overview of the commercial availability of this compound, a detailed proposed experimental protocol for its synthesis, and a discussion of its potential applications.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers. The purity and quantity offered can vary, and it is crucial for researchers to select a supplier that meets the specific requirements of their intended application. The following table summarizes the availability of this compound from several notable suppliers.

| Supplier | CAS Number | Purity | Available Quantities |

| Chem-Impex | 24507-29-7 | ≥ 99% (HPLC) | Inquire |

| Santa Cruz Biotechnology | 24507-29-7 | Inquire | Inquire |

| Sri Nicholas Fine Chem Laboratories | - | 98%-99% | From 100 mg |

| Nicholas Finechem Laboratories | - | High Purity | Inquire |

| Basr Fine Chemicals Private Limited | - | Inquire | Inquire |

| SYN Finechem Labs Private Limited | - | Inquire | Inquire |

| CP Lab Safety | - | 98% | 25 grams |

Proposed Synthesis of this compound

Reaction Scheme

Caption: Proposed synthetic route to this compound.

Experimental Protocol

Materials:

-

4-Ethoxybenzoic acid

-

Bromine (Br₂)

-

Anhydrous Iron(III) bromide (FeBr₃)

-

Glacial Acetic Acid

-

10% (w/v) Sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 4-ethoxybenzoic acid (1.0 equivalent) in glacial acetic acid.

-

Catalyst Addition: Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃) to the solution.

-

Bromine Addition: From the dropping funnel, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the reaction mixture with constant stirring at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing cold water.

-

Work-up: Quench any excess bromine by adding a 10% sodium thiosulfate solution until the orange color disappears. The crude product should precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol/water to yield a crystalline solid.

Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate with potential applications in several areas of research and development:

-

Pharmaceutical Synthesis: As a functionalized benzoic acid, it can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic activities. The carboxylic acid group can be readily converted into esters, amides, and other functional groups, while the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds. This allows for the construction of diverse molecular libraries for screening against various biological targets.

-

Agrochemicals: Similar to its applications in pharmaceuticals, this compound can be used as a starting material for the synthesis of novel herbicides, pesticides, and fungicides.

-

Materials Science: The rigid aromatic core of this compound makes it a candidate for incorporation into polymers and liquid crystals, potentially imparting desirable thermal or optical properties.

Conclusion

This compound is a readily available chemical intermediate with significant potential for applications in drug discovery, agrochemical research, and materials science. While a specific, published synthesis protocol is not widespread, a reliable method can be adapted from the bromination of similar aromatic compounds. The information provided in this guide serves as a valuable resource for researchers and professionals looking to utilize this compound in their synthetic endeavors.

Methodological & Application

Application Notes and Protocols: Synthetic Routes to 3-Bromo-4-ethoxybenzoic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic protocols for the preparation of 3-bromo-4-ethoxybenzoic acid, a valuable building block in pharmaceutical and materials science. The synthesis begins with readily available methyl 4-hydroxybenzoate and proceeds through a three-step sequence involving bromination, etherification, and hydrolysis. Furthermore, this guide details the subsequent derivatization of the target molecule into esters and amides, which are key intermediates for the development of novel therapeutic agents and functional materials.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved from methyl 4-hydroxybenzoate. The strategy involves:

-

Bromination: Regioselective bromination of the aromatic ring at the position ortho to the hydroxyl group.

-

Williamson Ether Synthesis: Introduction of the ethoxy group via nucleophilic substitution.

-

Ester Hydrolysis: Conversion of the methyl ester to the final carboxylic acid.

Following the synthesis of the core molecule, two primary derivatization routes are presented:

-

Fischer Esterification: Synthesis of an ethyl ester derivative.

-

Amide Coupling: Formation of an N-aryl amide derivative using common coupling reagents.

Caption: Overall workflow for the synthesis and derivatization of this compound.

Data Presentation

The following table summarizes the reaction conditions and typical yields for the synthesis of this compound and its derivatives.

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Synthesis | ||||||

| 1. Bromination | Methyl 4-hydroxybenzoate | Bromine, Glacial Acetic Acid | Dichloromethane | 25 | 3.5 | 77.5 |

| 2. Etherification | Methyl 3-bromo-4-hydroxybenzoate | Ethyl Iodide, K₂CO₃ | Acetone | 56 (reflux) | 12-24 | ~90 (Estimated) |

| 3. Hydrolysis | Methyl 3-bromo-4-ethoxybenzoate | NaOH | Methanol/Water | 100 (reflux) | 4 | ~95 |

| Derivatization | ||||||

| 4a. Fischer Esterification | This compound | Ethanol, H₂SO₄ (cat.) | Ethanol | 78 (reflux) | 2-4 | >90 |

| 4b. Amide Coupling | This compound | Aniline, EDC, HOBt, DIPEA | DMF | 0 to 25 | 4-12 | 70-85 |

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-bromo-4-hydroxybenzoate

This protocol is adapted from patent literature describing the regioselective bromination of methyl 4-hydroxybenzoate.[1]

Materials:

-

Methyl 4-hydroxybenzoate

-

Dichloromethane (DCM)

-

Glacial Acetic Acid

-

Bromine

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Toluene

Procedure:

-

In a round-bottom flask, dissolve methyl 4-hydroxybenzoate (1.0 eq) in dichloromethane and glacial acetic acid.

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise, maintaining the temperature between 0-5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 3.5 hours.

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate and stir for 1 hour.

-

Perform a liquid-liquid extraction. The layers are separated, and the aqueous layer is extracted twice more with dichloromethane.

-

Combine the organic layers and wash with water, followed by saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the solid from toluene to yield pure methyl 3-bromo-4-hydroxybenzoate (Yield: ~77.5%).

Protocol 2: Synthesis of Methyl 3-bromo-4-ethoxybenzoate (Williamson Ether Synthesis)

This is a general protocol for Williamson ether synthesis, a classic and robust method for forming ethers.[2][3][4]

Materials:

-

Methyl 3-bromo-4-hydroxybenzoate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ethyl iodide

-

Anhydrous acetone

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser, combine methyl 3-bromo-4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Add anhydrous acetone to create a stirrable suspension.

-

Add ethyl iodide (1.5 eq) to the mixture.

-

Heat the reaction mixture to reflux (approx. 56°C) and maintain vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the acetone using a rotary evaporator.

-

To the residue, add deionized water and acidify to pH ~2 with 1 M HCl.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, methyl 3-bromo-4-ethoxybenzoate.

Protocol 3: Synthesis of this compound (Ester Hydrolysis)

This protocol for saponification is a standard and high-yielding method for the hydrolysis of methyl esters.[5]

Materials:

-

Methyl 3-bromo-4-ethoxybenzoate

-

Sodium hydroxide (NaOH)

-

Methanol

-

Deionized water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve methyl 3-bromo-4-ethoxybenzoate (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (2.0 eq) to the solution.

-

Heat the mixture under reflux for 4 hours.

-

After cooling to room temperature, carefully add concentrated HCl until the solution becomes acidic (pH ~2), resulting in the precipitation of a white solid.

-

Collect the solid product by filtration and wash thoroughly with cold water.

-

Dry the product under vacuum to obtain pure this compound (Yield: ~95%).

Derivatization Protocols

Protocol 4a: Synthesis of Ethyl 3-bromo-4-ethoxybenzoate (Fischer Esterification)

Fischer esterification is a straightforward method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[6][7][8][9][10]

Caption: Workflow for Fischer Esterification.

Materials:

-

This compound

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in a large excess of absolute ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ethyl ester.

Protocol 4b: Synthesis of N-Aryl Amides (Amide Coupling)

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), a common and efficient reagent combination for amide bond formation.[11][12][13][14][15]

Caption: Workflow for EDC/HOBt mediated Amide Coupling.

Materials:

-

This compound

-

Substituted aniline (e.g., aniline)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired aniline (1.0 eq) in anhydrous DMF in a round-bottom flask.

-

Add DIPEA (2.5 eq) to the mixture.

-

Cool the reaction to 0°C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water to precipitate the product.

-

Collect the solid by filtration, wash with water, and then a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove soluble impurities.

-

Dry the product under vacuum. If necessary, purify further by column chromatography or recrystallization.

References

- 1. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 2. cactus.utahtech.edu [cactus.utahtech.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. cerritos.edu [cerritos.edu]

- 7. athabascau.ca [athabascau.ca]

- 8. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for 3-Bromo-4-ethoxybenzoic acid in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-ethoxybenzoic acid is a versatile building block in organic synthesis, particularly valuable in the construction of complex molecules for pharmaceutical and materials science applications. Its structure, featuring a bromine atom on an electron-rich aromatic ring, makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Heck, and Sonogashira couplings, enable the formation of new carbon-carbon bonds, providing a powerful tool for the synthesis of substituted benzoic acid derivatives. Such derivatives are key components in many biologically active compounds and functional materials.

These application notes provide detailed protocols and representative data for the use of this compound in Suzuki, Heck, and Sonogashira cross-coupling reactions. The methodologies are based on established procedures for structurally similar compounds and serve as a comprehensive guide for researchers in drug discovery and chemical development.

Suzuki-Miyaura Coupling: Synthesis of Biphenyl Carboxylic Acids

The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds between an organoboron compound and an organic halide.[1] For this compound, this reaction is instrumental in the synthesis of substituted biphenyl-4-carboxylic acids, a scaffold present in numerous pharmaceutical agents.[2][3] The reaction generally proceeds under mild conditions with high functional group tolerance.

Representative Data for Suzuki-Miyaura Coupling of an Analogous 3-Bromobenzoic Acid

The following table summarizes the results for the Suzuki coupling of 3-bromobenzoic acid with various arylboronic acids, demonstrating the expected reactivity and yields for this compound under similar conditions.[4]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 3-Phenylbenzoic acid | 97 |

| 2 | 4-Methylphenylboronic acid | 3-(p-Tolyl)benzoic acid | 95 |

| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)benzoic acid | 99 |

| 4 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)benzoic acid | 89 |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a highly efficient method for the Suzuki coupling of 3-bromobenzoic acid in an aqueous medium at room temperature.[4]

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 mmol)

-

Distilled water (5.0 mL)

-

Round-bottomed flask

-

Magnetic stirrer

Procedure:

-